19-Hydroxytestosterone
Overview
Description
19-Hydroxytestosterone is a 3-oxo Δ 4-steroid that is testosterone which is substituted by a hydroxy group at positions 19 . It is an endogenous steroid, a metabolite of testosterone . Although it may not have significant androgenic activity, it may still be an important precursor to androgenic molecules .
Synthesis Analysis
The synthesis of 19-Hydroxytestosterone has been explored in various studies. For instance, methods have been developed for the chemical transformation of cortisol and cortisone into derivatives of 19-hydroxy cortisol . Another study demonstrated the formation of estradiol from 19-Hydroxytestosterone in human ovarian tissue .
Molecular Structure Analysis
The molecular formula of 19-Hydroxytestosterone is C19H28O3 . Its molecular weight is 304.42 .
Chemical Reactions Analysis
19-Hydroxyandrogens are known to be an intermediary metabolite in the aromatizing reaction . In the aromatase reaction, the conversion of testosterone to estradiol involves the conversion of testosterone to 19-hydroxytestosterone by a monooxygenase, then to 19-oxotestosterone, which is then converted to estradiol by an oxidoreductase .
Scientific Research Applications
1. Endocrine Function in Animals
19-Hydroxytestosterone, along with 19-hydroxyandrostenedione, has been identified as a secretory product of the testes in mature male domestic pigs. This discovery raises questions about the physiological significance of these compounds, suggesting a potential role in the endocrine function of animals (Raeside et al., 1993).
2. Sexual Behavior Research
The sexual behavior of castrated male rhesus monkeys was studied after treatment with 19-hydroxytestosterone. This research provides insights into the hormonal influences on sexual behavior in primates, contributing to our understanding of endocrinology and behavior (Phoenix, 1976).
3. Steroid Metabolism
Studies on the metabolism of steroids in the human fetal liver showed the biosynthesis of 6-alpha-hydroxytestosterone, indicating the capability of the human liver to hydroxylate C(19) steroids. This research is significant for understanding steroid metabolism and its implications in human physiology (Lisboa & Gustafsson, 1969).
4. Enzymatic Reactions and Steroid Biosynthesis
Research into the enzymatic reactions involved in steroid biosynthesis, specifically the synthesis of oestriol, revealed insights into the role of 19-hydroxy derivatives of testosterone. Such studies are crucial for understanding the biochemical pathways in human physiology (Stevenson, Wright, & Akhtar, 1988).
5. Oxidation by Human Cytochromes
The oxidation of dihydrotestosterone by human cytochromes P450 19A1 and 3A4, producing 19-hydroxy- and 19-oxo derivatives, highlights the role of these enzymes in the metabolism of steroids. This is critical for understanding the complexities of steroid metabolism and its effects on human health (Cheng, Sohl, Yoshimoto, & Guengerich, 2012).
6. Role in Aromatization Process
A study on the biochemical significance of 19-hydroxytestosterone in the process of aromatization in the human ovary demonstrates its role in estrogen formation, advancing our understanding of reproductive physiology (Watanabe, Tohma, Chiba, Shimizu, Saito, & Yanaihara, 1994).
7. Synthetic Methodologies
Research into new methods for synthesizing 19-hydroxytestosterone from dehydroepiandrosterone contributes to the development of synthetic steroids, which have wide-ranging applications in medicine and research (Kovganko, Kashkan, & Chernov, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCTXBDDHSLCS-KOUJMVCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314363 | |
Record name | 19-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxytestosterone | |
CAS RN |
2126-37-6 | |
Record name | 19-Hydroxytestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19-Hydroxytestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Hydroxytestosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 19-Hydroxytestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Hydroxytestosterone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19-HYDROXYTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS1H36R0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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